N,N,N'-Triethylethylenediamine

Catalog No.
S703218
CAS No.
105-04-4
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N'-Triethylethylenediamine

CAS Number

105-04-4

Product Name

N,N,N'-Triethylethylenediamine

IUPAC Name

N,N',N'-triethylethane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3

InChI Key

HDCAZTXEZQWTIJ-UHFFFAOYSA-N

SMILES

CCNCCN(CC)CC

Canonical SMILES

CCNCCN(CC)CC

Chelating Agent:

TED functions as a chelating agent, meaning it can form complexes with metal ions. This property makes it valuable in various research areas, including:

  • Separation and purification of metals: TED can selectively bind to specific metal ions, facilitating their separation from mixtures or solutions. This is crucial in fields like environmental science for analyzing metal contamination in soil or water samples [].
  • Catalysis: TED can complex with metal catalysts, altering their activity and selectivity. This allows researchers to fine-tune catalytic processes for various applications, such as organic synthesis or drug development [].

Organic Synthesis:

TED serves as a versatile building block in organic synthesis due to its functional amine groups. Researchers utilize TED in the synthesis of various organic compounds, including:

  • Polymers: TED can be incorporated into polymer chains, imparting specific properties like thermal stability or chelating abilities. This is relevant in materials science for developing novel polymers with desired functionalities [].
  • Pharmaceuticals: TED can be used as a starting material or intermediate in the synthesis of various pharmaceuticals. For instance, it can be employed in the preparation of certain anti-cancer drugs [].

Analytical Chemistry:

TED finds applications in analytical chemistry due to its ability to form complexes with specific ions. This allows researchers to:

  • Develop selective ion sensors: TED-based sensors can selectively detect specific metal ions in solution, making them valuable tools for environmental monitoring or bioanalysis [].
  • Enhance analytical techniques: TED can be employed in techniques like chromatography to improve the separation and detection of specific analytes. This is particularly useful in fields like forensic science or drug analysis [].

N,N,N'-Triethylethylenediamine is an organic compound categorized as a tertiary amine. Its molecular formula is C5_5H14_{14}N2_2, and it has a molecular weight of 102.18 g/mol. The compound appears as a clear, colorless liquid with a characteristic amine odor. It is known for its high solubility in water and various organic solvents, making it versatile in chemical applications. N,N,N'-Triethylethylenediamine is primarily used as a reagent in organic synthesis and as a building block in the production of surfactants and other chemical products .

  • Corrosive: Can irritate or damage skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammable: Organic amines can be flammable, so TED likely has some flammability risk.
Due to its nucleophilic properties:

  • Oxidation: The compound can be oxidized to yield oxides or nitroso derivatives.
  • Nucleophilic Substitution: It acts as a nucleophile, reacting with alkyl halides to form substituted amines.
  • Acylation: The compound can undergo acylation reactions, leading to the formation of amides and other derivatives.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, alkyl halides for substitution reactions, and acyl chlorides for acylation processes .

Several methods exist for synthesizing N,N,N'-Triethylethylenediamine:

  • Conventional Synthesis: This method involves the reaction of N,N-dimethylamino chloroethane hydrochloride with dimethylamine or methylamine in an aqueous solution. The reaction is typically carried out by adding the chloroethane derivative dropwise into the amine solution, followed by separation and purification of the organic phase.
  • Green Chemistry Approach: A more environmentally friendly synthesis method involves combining methylamine or dimethylamine with N,N-dimethylamino chloroethane hydrochloride under controlled conditions to minimize waste and maximize yield .

N,N,N'-Triethylethylenediamine has various applications across different fields:

  • Chemical Synthesis: It is used as a precursor for producing novel surfactants and other functional materials.
  • Laboratory Reagent: The compound serves as an important reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.
  • Industrial

Research on interaction studies involving N,N,N'-Triethylethylenediamine primarily focuses on its reactivity with various substrates. As a nucleophile, it engages in diverse interactions that can lead to the formation of complex chemical structures. Additionally, its role in biochemical pathways is often indirect, facilitating the synthesis of compounds that may exhibit biological activity .

Several compounds share structural similarities with N,N,N'-Triethylethylenediamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
N,N,N',N'-TetramethylethylenediamineHas four methyl groups attached to nitrogen atomsIncreased steric hindrance compared to N,N,N'-Triethylethylenediamine
N,N-DimethylethylenediamineContains two methyl groups instead of threeLess sterically hindered; different reactivity profile
N,N-DiethylaminoethanolAn ethanol derivative with two ethyl groupsDifferent functional group leading to varied applications

N,N,N'-Triethylethylenediamine is unique due to its specific balance between steric hindrance and nucleophilicity, allowing it to be particularly effective in certain

XLogP3

0.9

UNII

KPZ19NWF2I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

105-04-4

Wikipedia

1,2-Ethanediamine, N,N,N'-triethyl-

General Manufacturing Information

1,2-Ethanediamine, N1,N1,N2-triethyl-: ACTIVE

Dates

Modify: 2023-08-15

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